7-Bromo-1-benzofuran-5-carboxylic acid

Vue d'ensemble

Description

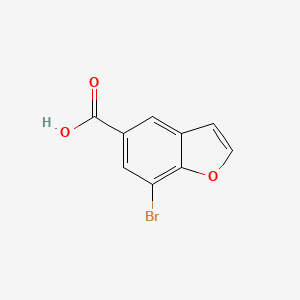

7-Bromo-1-benzofuran-5-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 5th position on the benzofuran ring. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-benzofuran-5-carboxylic acid typically involves the bromination of 1-benzofuran-5-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in a suitable solvent like chloroform or carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

7-Bromo-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution Products: Various substituted benzofuran derivatives.

Oxidation Products: Quinones and other oxidized compounds.

Reduction Products: Alcohols and aldehydes.

Applications De Recherche Scientifique

7-Bromo-1-benzofuran-5-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.

Biological Studies: The compound is used in studies to understand the biological activities of benzofuran derivatives and their interactions with biological targets.

Material Science: It is used in the development of organic electronic materials and polymers due to its unique structural properties

Mécanisme D'action

The mechanism of action of 7-Bromo-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby affecting cardiac function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 7-Bromo-2-benzofurancarboxylic acid

- 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid

- 7-Bromo-1-benzofuran-2-carboxylic acid

Uniqueness

7-Bromo-1-benzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 7th position and the carboxylic acid group at the 5th position makes it a valuable intermediate in the synthesis of various bioactive compounds .

Activité Biologique

Overview

7-Bromo-1-benzofuran-5-carboxylic acid (CAS Number: 286836-25-7) is a compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of a bromine atom at the 7th position and a carboxylic acid group at the 5th position contributes to its unique biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

This compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with other functional groups.

- Oxidation Reactions : It can be oxidized to form quinones or other derivatives.

- Reduction Reactions : The carboxylic acid group may be reduced to an alcohol or aldehyde.

| Reaction Type | Description |

|---|---|

| Substitution | Nucleophilic substitution with reagents like sodium methoxide. |

| Oxidation | Using potassium permanganate or chromium trioxide. |

| Reduction | With lithium aluminum hydride or sodium borohydride. |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various bacterial strains, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated inhibition zones comparable to standard antibiotics like ampicillin, indicating its potential as an antimicrobial agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been observed to inhibit rapid sodium ion influx in cardiac tissues, which may influence cardiac function and present therapeutic avenues for cardiovascular diseases. This mechanism suggests that the compound could modulate ion channels, particularly sodium channels critical for cardiac physiology.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of several benzofuran derivatives, including this compound. It was found to exhibit significant inhibition against strains such as E. coli and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating strong efficacy compared to control compounds .

- Pharmacological Applications :

-

Comparative Studies :

- Comparative analysis with similar compounds revealed that this compound possesses distinct biological properties due to its specific substitution pattern, enhancing its utility in drug development.

Propriétés

IUPAC Name |

7-bromo-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGGTOQHOVHAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.